(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid
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Overview
Description
(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as a protected amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.
Deprotection and Purification: The final step involves deprotecting the amino acid derivative and purifying the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its role in enzyme-substrate interactions and as a probe for studying biochemical pathways.
Industrial Applications: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxy and amino groups contribute to hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
- (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness
(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug design and development, as well as for various industrial applications.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8+/m0/s1 |
InChI Key |
KXLSTYBQTYHQNS-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)C(F)(F)F |
Origin of Product |
United States |
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